Precise PEG10 Spacer Length as a Differentiator from Shorter Fmoc-PEGn-Acid Linkers
The PEG10 spacer in Fmoc-NH-PEG10-acid provides a specific, longer reach compared to shorter analogs like Fmoc-NH-PEG4-acid, which is critical for applications requiring a defined distance between conjugated moieties. This increased spacer length directly translates to a larger hydrodynamic radius for the final conjugate, a key determinant of its in vivo behavior [1].
| Evidence Dimension | PEG Spacer Length |
|---|---|
| Target Compound Data | 10 ethylene glycol units |
| Comparator Or Baseline | Fmoc-NH-PEG4-acid (4 ethylene glycol units) |
| Quantified Difference | 6 ethylene glycol units (150% longer spacer) |
| Conditions | Chemical structure comparison; n = 10 vs. n = 4 in the PEG chain. |
Why This Matters
The precise, medium-to-long PEG10 spacer length is essential for optimizing the distance between protein-of-interest (POI) and E3 ligase ligands in PROTACs, a parameter directly influencing ternary complex formation efficiency and subsequent target degradation, whereas shorter spacers may be insufficient to span the required distance [1].
- [1] Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. *Nature Chemical Biology*, 11(8), 611–617. View Source
